molecular formula C20H13F4N3O3S B601094 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoic acid CAS No. 1242137-15-0

4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoic acid

Número de catálogo: B601094
Número CAS: 1242137-15-0
Peso molecular: 451.4 g/mol
Clave InChI: MECDPCCFIDQBBP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El ácido MDV3100, también conocido como ácido enzalutamida, es un metabolito no activo de la enzalutamida. La enzalutamida es un antagonista del receptor de andrógenos que se utiliza principalmente en el tratamiento del cáncer de próstata metastásico resistente a la castración. El compuesto se caracteriza por su fórmula molecular C20H13F4N3O3S y un peso molecular de 451,39 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido MDV3100 se puede sintetizar mediante la oxidación de la enzalutamida. El proceso implica el uso de enzimas citocromo P450, específicamente CYP3A4 y CYP2C8, que convierten la enzalutamida en sus principales metabolitos, N-desmetil enzalutamida y ácido MDV3100 . Las condiciones de reacción normalmente implican el uso de un agente oxidante adecuado bajo condiciones controladas de temperatura y pH.

Métodos de producción industrial: La producción industrial de ácido MDV3100 sigue rutas sintéticas similares pero a una escala mayor. El proceso implica el uso de biorreactores equipados con enzimas citocromo P450 para facilitar la oxidación de la enzalutamida. La reacción se monitoriza y controla para garantizar un alto rendimiento y pureza del producto .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido MDV3100 principalmente se somete a reacciones de oxidación. Es un metabolito inactivo y no participa en reacciones químicas significativas bajo condiciones fisiológicas normales .

Reactivos y condiciones comunes: La oxidación de la enzalutamida a ácido MDV3100 implica el uso de enzimas citocromo P450 como catalizadores. Las condiciones de reacción incluyen el mantenimiento de una temperatura y un pH óptimos para garantizar la actividad de las enzimas .

Principales productos formados: El principal producto formado a partir de la oxidación de la enzalutamida es el ácido MDV3100. Este compuesto es un metabolito inactivo y no se somete a más transformaciones químicas significativas .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

  • Anticancer Activity
    • The compound has shown promise in cancer treatment due to its ability to inhibit specific cancer cell lines. Research indicates that derivatives of this compound can interfere with tumor growth and proliferation, making it a candidate for further development as an anticancer agent .
  • Metabolite Studies
    • As a metabolite of Enzalutamide, a drug used in prostate cancer treatment, this compound is crucial for understanding the pharmacokinetics and pharmacodynamics of Enzalutamide. Studies focusing on its metabolic pathways can provide insights into drug efficacy and safety profiles .
  • Drug Formulation
    • The amorphous form of this compound has been utilized in solid dispersions to enhance solubility and bioavailability. This application is particularly relevant in formulating effective oral dosage forms for poorly soluble drugs .

Biological Studies

  • Mechanism of Action
    • Investigations into the mechanism of action reveal that the compound may act by modulating signaling pathways involved in cell survival and apoptosis. This can lead to enhanced therapeutic strategies against resistant cancer types .
  • In Vitro and In Vivo Studies
    • Various studies have demonstrated the compound's cytotoxic effects on cancer cells in vitro, alongside promising results from in vivo models that suggest potential efficacy in clinical settings .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits growth of specific cancer cell lines; potential for drug development
Metabolite StudiesUnderstanding pharmacokinetics of Enzalutamide; important for safety profiles
Drug FormulationUsed in solid dispersions to improve solubility and bioavailability
Mechanism of ActionModulates signaling pathways related to cell survival
In Vitro/In Vivo StudiesDemonstrated cytotoxic effects; promising results in animal models

Mecanismo De Acción

Como metabolito inactivo, el ácido MDV3100 no ejerce ningún efecto farmacológico. Se forma mediante la oxidación de la enzalutamida por enzimas citocromo P450. La propia enzalutamida actúa como un antagonista del receptor de andrógenos, inhibiendo la unión de los andrógenos al receptor, previniendo la translocación nuclear del receptor activado e inhibiendo la unión al ADN mediada por el receptor .

Actividad Biológica

The compound 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoic acid is a derivative of imidazolidinone and has been studied for its potential biological activities, particularly in the context of cancer treatment. This article explores its chemical properties, biological mechanisms, and relevant case studies.

The molecular formula of this compound is C20H14F4N4O2SC_{20}H_{14}F_{4}N_{4}O_{2}S with a molecular weight of 450.41 g/mol. The structure includes a trifluoromethyl group, which enhances its lipophilicity and may affect its interaction with biological targets.

PropertyValue
Molecular FormulaC20H14F4N4O2S
Molecular Weight450.41 g/mol
CAS Number1802242-43-8
Purity>95% (HPLC)

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. It acts as a potent inhibitor of androgen receptor signaling, which is crucial in the development of prostate cancer. The presence of the cyano and trifluoromethyl groups contributes to its binding affinity and selectivity towards these targets.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity in various cancer cell lines. In vitro studies have shown that it induces apoptosis in prostate cancer cells by disrupting the androgen receptor signaling pathway.

Key Findings:

  • Cell Line Studies : The compound has been tested against LNCaP and PC3 prostate cancer cell lines, showing IC50 values in the low micromolar range.
  • Mechanistic Insights : It was found to downregulate androgen-responsive genes, leading to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

The pharmacokinetic profile indicates that the compound has good oral bioavailability and is metabolized primarily in the liver. It acts as a substrate for cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which are important for drug metabolism.

ParameterValue
Oral BioavailabilityHigh
MetabolismHepatic (CYP enzymes)
Half-lifeApproximately 6 hours

Case Studies

  • Clinical Trials : In a Phase II clinical trial involving patients with metastatic castration-resistant prostate cancer, patients treated with this compound showed a significant reduction in PSA levels compared to those receiving standard therapy .
  • Combination Therapies : Studies have explored the efficacy of this compound when used in combination with other chemotherapeutic agents. Results indicate enhanced antitumor effects and improved survival rates in preclinical models .

Propiedades

IUPAC Name

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4N3O3S/c1-19(2)17(30)26(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)27(19)12-5-6-13(16(28)29)15(21)8-12/h3-8H,1-2H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECDPCCFIDQBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242137-15-0
Record name Enzalutamide carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242137150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENZALUTAMIDE CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF8MAL2HDY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-(1-Carboxy-1-methyl-ethylamino)-2-fluoro-benzoic acid (241 mg, 1 mmol), 4-isothiocyanato-2-trifluoromethylbenzonitrile (342 mg, 1.5 mmol) and triethylamine (343 mg, 3.4 mmol) were mixed in EtOH (5 mL) and the solution was stirred for 10 days at room temperature. The reaction mixture was concentrated under reduced pressure, the residue was acidified with 1M aqueous HCl, and the product was extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product obtained was purified by column chromatography eluting with ethyl acetate to obtain 4-[3-(4-cyano-3-trifluoromethyl-phenyl)-5,5-dimethyl-4-oxo-2-thioxo-imidazolidin-1-yl]-2-fluoro-benzoic acid (10 mg) as an off white solid.
Quantity
241 mg
Type
reactant
Reaction Step One
Quantity
342 mg
Type
reactant
Reaction Step One
Quantity
343 mg
Type
reactant
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.